molecular formula C6H10BrF3 B1382689 3-(Bromomethyl)-1,1,1-trifluoropentane CAS No. 1934766-02-5

3-(Bromomethyl)-1,1,1-trifluoropentane

Cat. No.: B1382689
CAS No.: 1934766-02-5
M. Wt: 219.04 g/mol
InChI Key: KTLFCSMILQMXSX-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1,1,1-trifluoropentane is an organic compound characterized by the presence of a bromomethyl group attached to a pentane chain with three fluorine atoms at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1,1,1-trifluoropentane typically involves the bromination of 1,1,1-trifluoropentane. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl derivative.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-1,1,1-trifluoropentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of corresponding alcohols, ethers, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or water.

    Elimination: Potassium hydroxide in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Alcohols, ethers, amines.

    Elimination: Alkenes.

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Methyl derivatives.

Scientific Research Applications

3-(Bromomethyl)-1,1,1-trifluoropentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential use in modifying biomolecules for studying biological processes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1,1,1-trifluoropentane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution and elimination reactions. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • 3-(Chloromethyl)-1,1,1-trifluoropentane
  • 3-(Iodomethyl)-1,1,1-trifluoropentane
  • 3-(Hydroxymethyl)-1,1,1-trifluoropentane

Comparison:

  • Reactivity: The bromomethyl group is more reactive than the chloromethyl group but less reactive than the iodomethyl group.
  • Stability: The trifluoromethyl group provides stability to the compound, making it less prone to degradation compared to non-fluorinated analogs.
  • Applications: The unique combination of bromomethyl and trifluoromethyl groups makes 3-(Bromomethyl)-1,1,1-trifluoropentane particularly useful in applications requiring high reactivity and stability.

This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(bromomethyl)-1,1,1-trifluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrF3/c1-2-5(4-7)3-6(8,9)10/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLFCSMILQMXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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